



# Application Notes and Protocols for FPFT-2216 in Lymphoma Cell Lines

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Compound of Interest		
Compound Name:	FPFT-2216	
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### Introduction

**FPFT-2216** is a novel small molecule "molecular glue" that induces the degradation of specific cellular proteins, offering a promising therapeutic strategy for hematological malignancies, including lymphoma.[1][2] This compound facilitates the interaction between the CRL4^CRBN^ E3 ubiquitin ligase complex and its neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.[2] The primary targets of **FPFT-2216**-mediated degradation include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), Casein Kinase 1 alpha (CK1α), and Phosphodiesterase 6D (PDE6D).[2][3]

The degradation of these key proteins by **FPFT-2216** results in potent anti-proliferative effects in lymphoma cell lines.[4] Mechanistically, the degradation of CK1 $\alpha$  leads to the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF- $\kappa$ B signaling pathway. [4][5][6] Specifically, **FPFT-2216** has been shown to decrease the activity of the CARD11/BCL10/MALT1 (CBM) complex, leading to reduced phosphorylation of I $\kappa$ B $\alpha$  and subsequent inhibition of NF- $\kappa$ B nuclear translocation.[4][5] Concurrently, the degradation of CK1 $\alpha$  stabilizes and activates p53, resulting in the upregulation of its transcriptional targets, such as p21 and MDM2, which mediate cell cycle arrest and apoptosis.[5][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **FPFT-2216** in lymphoma cell lines, focusing on cell viability, target protein degradation, and the modulation of key signaling pathways.



### **Data Presentation**

Table 1: In Vitro Anti-proliferative Activity of FPFT-2216

in Lymphoma Cell Lines

Cell Line	Lymphoma Subtype	FPFT-2216 IC50 (μM)
OCI-Ly3	Diffuse Large B-cell Lymphoma (DLBCL)	0.090
Z-138	Mantle Cell Lymphoma (MCL)	0.140
RS4;11	Acute Lymphoblastic Leukemia (ALL)	0.351
Kasumi-10	Not Specified	0.093

Data synthesized from publicly available research.

# Experimental Protocols General Cell Culture of Lymphoma Cell Lines

#### Materials:

- Lymphoma cell lines (e.g., OCI-Ly3, Z-138, RS4;11)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- T-75 culture flasks
- Centrifuge
- Hemocytometer or automated cell counter



Trypan Blue solution

#### Protocol:

- Culture lymphoma cell lines in RPMI-1640 medium supplemented with 10% or 20% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Monitor cell growth and viability regularly. Subculture the cells every 2-3 days to maintain a cell density between  $0.5 \times 10^6$  and  $2 \times 10^6$  cells/mL.
- To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
- Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
- Seed the cells at the desired density for subsequent experiments.

### **Cell Viability Assay (MTS Assay)**

#### Materials:

- Lymphoma cell suspension
- 96-well clear flat-bottom microplates
- FPFT-2216 stock solution (in DMSO)
- · Complete culture medium
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

#### Protocol:



- Seed lymphoma cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well in 100 μL of complete culture medium.[7]
- Prepare serial dilutions of FPFT-2216 in complete culture medium. The final DMSO concentration should not exceed 0.1%.
- Add 100 μL of the diluted FPFT-2216 or vehicle control (DMSO) to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

### **Western Blot Analysis of Protein Degradation**

#### Materials:

- Lymphoma cells
- FPFT-2216
- · 6-well plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer



- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary and secondary antibodies (see Table 2)
- TBST (Tris-buffered saline with 0.1% Tween-20)
- ECL detection reagent
- Chemiluminescence imaging system

#### Protocol:

- Seed lymphoma cells in 6-well plates at a density of 1 x 10<sup>6</sup> cells/well and allow them to acclimate.
- Treat the cells with various concentrations of **FPFT-2216** (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 6, 12, 24 hours).
- Harvest the cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.







- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Table 2: Recommended Primary Antibodies for Western Blotting



Target Protein	Recommended Antibody (Clone/Catalog No.)
IKZF1 (Ikaros)	Mouse Monoclonal (1D6B5), Proteintech #66966-1-IG[8] or Mouse Monoclonal (5F12H7), Biorbyt #orb2591247[9]
IKZF3 (Aiolos)	Rabbit Polyclonal, Thermo Fisher #720418[5] or Rabbit Monoclonal [EPR9342(B)], Abcam #ab139408
CK1α	Rabbit Polyclonal, Cell Signaling Technology #2655[10] or Rabbit Monoclonal [EPR19824], Abcam #ab206652
PDE6D	Rabbit Polyclonal [N1C3], GeneTex #GTX109240[3] or Rabbit Polyclonal, Novus Biologicals #NBP3-35202
Phospho-p53 (Ser15)	Mouse Monoclonal (16G8), Cell Signaling Technology #9286[11] or Rabbit Polyclonal, Thermo Fisher #PA5-104742[4]
Total p53	Mouse Monoclonal (DO-1), Santa Cruz Biotechnology #sc-126[12] or Mouse Monoclonal (DO-1), Abcam #ab1101[13]
Phospho-IκBα (Ser32)	Rabbit Monoclonal (14D4), Cell Signaling Technology #2859[6]
Phospho-IκBα (Ser32/36)	Mouse Monoclonal (H.709.9), Thermo Fisher #MA5-15224[1]
Total ΙκΒα	Rabbit Monoclonal (44D4), Cell Signaling Technology #4812[2] or Rabbit Polyclonal, Cell Signaling Technology #9242[14]
NF-κB p65	Rabbit Monoclonal (E379), Abcam #ab32536[15]
GAPDH (Loading Control)	Rabbit Monoclonal (14C10), Cell Signaling Technology #2118



β-actin (Loading Control)

Mouse Monoclonal (8H10D10), Cell Signaling Technology #3700

## Nuclear and Cytoplasmic Fractionation for NF-κB Translocation

#### Materials:

- · Treated and untreated lymphoma cells
- Ice-cold PBS
- Cytoplasmic Extraction (CE) Buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v)
   NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6)[16]
- Nuclear Extraction (NE) Buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl<sub>2</sub>, 0.2 mM EDTA, 1 mM PMSF, 25% (v/v) glycerol, pH 8.0)[16]
- Microcentrifuge

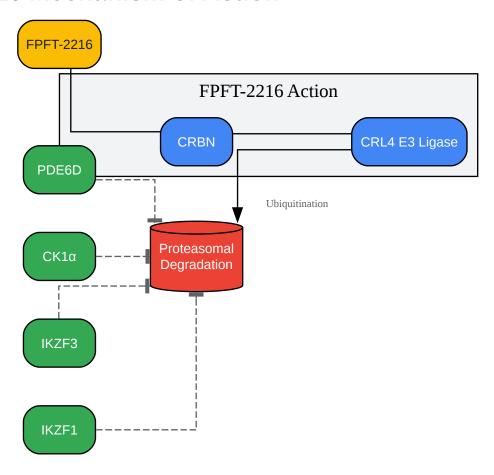
#### Protocol:

- Harvest approximately 4 x 10<sup>7</sup> cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the pellet in 5 pellet volumes of ice-cold CE buffer.[16]
- Incubate on ice for 3 minutes to lyse the cell membrane.[16]
- Centrifuge at 1,000-1,500 rpm for 4 minutes at 4°C.[16]
- Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
- Gently wash the remaining nuclear pellet with 100 μL of CE buffer without NP-40.[16]



- Centrifuge as in step 5 and discard the supernatant.
- Resuspend the nuclear pellet in 1 pellet volume of NE buffer.[16]
- Incubate on ice for 10 minutes with periodic vortexing to lyse the nuclear membrane.[16]
- Centrifuge at maximum speed for 10 minutes at 4°C.
- Collect the supernatant, which contains the nuclear fraction.
- Analyze the cytoplasmic and nuclear fractions by Western blot for the presence of NF-κB p65. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicates translocation.

# Mandatory Visualizations FPFT-2216 Mechanism of Action



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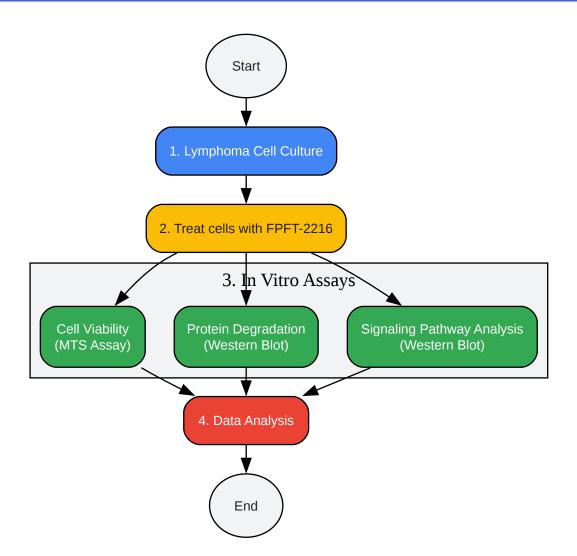




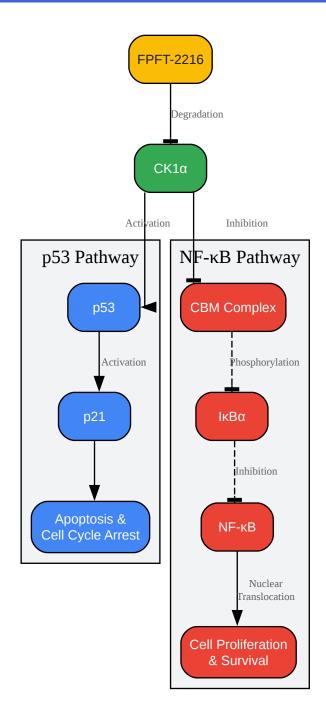
Caption: FPFT-2216 acts as a molecular glue, promoting the degradation of target proteins.

# Experimental Workflow for FPFT-2216 In Vitro Characterization









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